molecular formula C15H13N3O4S B11486166 3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole

3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole

Cat. No.: B11486166
M. Wt: 331.3 g/mol
InChI Key: PDPNRXUSOQTSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as acetyl, methyl, nitrophenyl, and thienyl, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole can be achieved through a multi-step process. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with acylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetyl or nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted products with different functional groups.

Scientific Research Applications

3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use this compound to study various biochemical pathways and interactions due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the nitrophenyl group may participate in redox reactions, while the thienyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Lacks the acetyl and thienyl groups, leading to different reactivity and applications.

    3-Acetyl-2-methyl-5-phenyl-1,3,4-oxadiazole: Similar structure but without the nitrophenyl group, affecting its chemical properties and biological activity.

    2-Methyl-5-(3-nitrophenyl)-2-thienyl-1,3,4-oxadiazole: Similar but lacks the acetyl group, resulting in different reactivity.

Uniqueness

3-Acetyl-2-methyl-5-(3-nitrophenyl)-2-thien-2-yl-2,3-dihydro-1,3,4-oxadiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both nitrophenyl and thienyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

1-[2-methyl-5-(3-nitrophenyl)-2-thiophen-2-yl-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C15H13N3O4S/c1-10(19)17-15(2,13-7-4-8-23-13)22-14(16-17)11-5-3-6-12(9-11)18(20)21/h3-9H,1-2H3

InChI Key

PDPNRXUSOQTSDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C3=CC=CS3

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.